2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino and hydroxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL METHYL ETHER
- 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL ACETATE
Uniqueness
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-3-YL CYANIDE is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the cyanide group or have different functional groups.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O4/c1-22-11-4-6-12(15(8-11)23-2)17-13-5-3-10(21)7-16(13)24-18(20)14(17)9-19/h3-8,17,21H,20H2,1-2H3 |
InChI Key |
RWAJQJYNIMSHRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OC |
Origin of Product |
United States |
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